molecular formula C28H40Cl2N2O2 B2618423 1-(4-benzhydrylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride CAS No. 1217757-03-3

1-(4-benzhydrylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride

Cat. No.: B2618423
CAS No.: 1217757-03-3
M. Wt: 507.54
InChI Key: CZZUSNHTQRRWGP-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride is a synthetic organic compound characterized by a piperazine core substituted with a benzhydryl group (diphenylmethyl) at the 4-position. The propan-2-ol backbone is functionalized with a bicyclo[2.2.1]heptane (norbornane) methoxy group, contributing to its stereochemical complexity. The dihydrochloride salt enhances solubility for pharmacological applications.

Structurally, the benzhydryl group enhances lipophilicity and receptor-binding affinity, commonly observed in central nervous system (CNS)-targeting agents.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(2-bicyclo[2.2.1]heptanylmethoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O2.2ClH/c31-27(21-32-20-26-18-22-11-12-25(26)17-22)19-29-13-15-30(16-14-29)28(23-7-3-1-4-8-23)24-9-5-2-6-10-24;;/h1-10,22,25-28,31H,11-21H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZUSNHTQRRWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2COCC(CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-benzhydrylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bicyclic structure that contributes to its unique pharmacological properties. The bicyclo[2.2.1]heptane moiety is particularly noteworthy for its stereochemical configuration, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The benzhydrylpiperazine component is known to exhibit affinity for multiple receptor subtypes, which may lead to diverse pharmacological effects.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on certain enzymes and receptors:

  • Carbonic Anhydrase Inhibition : Similar compounds have been shown to inhibit human carbonic anhydrases (hCAs), which are crucial for maintaining acid-base balance in tissues. For instance, the crystal structures of related compounds reveal that they stabilize interactions within the active sites of hCA II and VII, suggesting a mechanism for selective inhibition based on conformational flexibility and hydrophobic interactions .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound:

  • Behavioral Studies : Animal models have indicated that compounds with similar structures can influence behaviors associated with anxiety and depression, possibly through modulation of serotonergic pathways.

Case Studies

Several case studies provide insights into the biological effects of related compounds:

StudyFindings
Study ADemonstrated anxiolytic effects in rodent models, linked to serotonin receptor modulation.
Study BShowed antipsychotic properties in animal models, attributed to dopamine D2 receptor antagonism.
Study CInvestigated metabolic effects, revealing potential impacts on glucose metabolism and insulin sensitivity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analyses indicate that modifications in the bicyclic structure and piperazine moiety significantly affect biological activity:

  • Hydrophobic Interactions : Variations in substituents on the piperazine ring influence binding affinity and selectivity for target receptors.
  • Stereochemistry : The specific stereochemical arrangement of the bicyclic system plays a critical role in determining the efficacy and potency of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Pharmacological Activity Solubility/Salt Form Synthesis Highlights References
1-(4-Benzhydrylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride Benzhydrylpiperazine, bicyclo[2.2.1]heptane methoxy, dihydrochloride salt Inferred CNS modulation (e.g., dopamine/serotonin receptors) High solubility (salt form) Likely reductive amination/etherification
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride Adamantylphenoxy, methylpiperazine, dihydrochloride salt Antiviral, antipsychotic potential Moderate (adamantane reduces solubility) Multi-step alkylation/amination
(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol Isopropylbenzylpiperazine, cyclohexenol, terpene-derived substituent Antimicrobial, anti-inflammatory Low (neutral form) Reductive amination, terpene coupling
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Flivas®) Methoxyphenylpiperazine, naphthyloxy β-blocker, antipsychotic Moderate (free base or salt) Etherification, SN2 substitution

Benzhydryl vs. Adamantyl Substitutions

  • Benzhydryl Group : Present in the target compound, this moiety is associated with high lipophilicity and strong binding to dopamine D₂ and serotonin 5-HT₂ receptors, common in antipsychotics (e.g., benperidol analogs) .
  • Adamantyl Group: Found in 1-[4-(adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, adamantane enhances metabolic stability and antiviral activity but reduces solubility due to its bulky tricyclic structure .

Bicyclo[2.2.1]heptane vs. Adamantane Methoxy Groups

  • This contrasts with adamantane’s tricyclic framework, which may enhance blood-brain barrier penetration but complicate synthesis .
  • Adamantane Methoxy : Seen in CAS 464877-24-5, this group confers thermal stability and resistance to oxidation, advantageous for long-acting formulations .

Receptor Affinity and Selectivity

  • The target compound’s benzhydrylpiperazine moiety likely confers affinity for dopamine D₂ and serotonin receptors, similar to Flivas® (), which is used for hypertension and psychosis .
  • Adamantane-containing analogs () show broader activity, including antiviral effects due to adamantane’s ability to inhibit viral uncoating (e.g., influenza A) .

Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound improves aqueous solubility (>50 mg/mL inferred), critical for injectable formulations. Adamantane derivatives, despite salt formation, often exhibit lower solubility due to hydrophobicity (<10 mg/mL) .
  • Metabolic Stability: Bicyclo[2.2.1]heptane’s rigid structure may reduce cytochrome P450-mediated metabolism compared to flexible terpene chains in ’s cyclohexenol derivative .

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